Cas no 58315-37-0 (1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE)
1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE
- 1-methoxy-4-nitro-2-piperazinylbenzene
- AKOS003587589
- 2-(piperazin-1-yl)-4-nitroanisole
- F95505
- DA-04671
- J-503032
- GS1443
- 1-(2-Methoxy-5-nitro-phenyl)-piperazine
- SCHEMBL1613091
- 1-[2-(Methyloxy)-5-nitrophenyl]piperazine
- DTXSID70396361
- 1-(2-Methoxy-5-nitro-phenyl]piperazine
- EN300-246258
- 58315-37-0
- 1-(2-methoxy-5-nitrophenyl)-piperazine
- HGXYVYNKYQZXMX-UHFFFAOYSA-N
-
- MDL: MFCD03444475
- Inchi: 1S/C11H15N3O3/c1-17-11-3-2-9(14(15)16)8-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
- InChI Key: HGXYVYNKYQZXMX-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1N1CCNCC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 237.11100
- Monoisotopic Mass: 237.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- PSA: 70.32000
- LogP: 1.93000
1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246258-1g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 1g |
$1172.0 | 2023-09-15 | ||
| Enamine | EN300-246258-5g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 5g |
$3396.0 | 2023-09-15 | ||
| Enamine | EN300-246258-10g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 10g |
$5037.0 | 2023-09-15 | ||
| Enamine | EN300-246258-0.05g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 0.05g |
$983.0 | 2024-06-19 | |
| Enamine | EN300-246258-0.1g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 0.1g |
$1031.0 | 2024-06-19 | |
| Enamine | EN300-246258-0.25g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 0.25g |
$1078.0 | 2024-06-19 | |
| Enamine | EN300-246258-0.5g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 0.5g |
$1124.0 | 2024-06-19 | |
| Enamine | EN300-246258-1.0g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 1.0g |
$1172.0 | 2024-06-19 | |
| Enamine | EN300-246258-2.5g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 2.5g |
$2295.0 | 2024-06-19 | |
| Enamine | EN300-246258-5.0g |
1-(2-methoxy-5-nitrophenyl)piperazine |
58315-37-0 | 95% | 5.0g |
$3396.0 | 2024-06-19 |
1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE
1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE: A Comprehensive Overview
1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE, identified by the CAS number 58315-37-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted phenyl group. The presence of both methoxy and nitro groups on the phenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.
The piperazine moiety in 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE is a six-membered ring containing two nitrogen atoms. This structure is known for its ability to form hydrogen bonds, which is a key feature in many biological interactions. The substitution pattern on the phenyl ring further enhances the compound's versatility. The methoxy group at position 2 and the nitro group at position 5 create a balance of electron-donating and electron-withdrawing effects, which can influence the compound's reactivity and selectivity in different chemical environments.
Recent studies have highlighted the potential of 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's ability to modulate enzyme activity through its unique structural features has made it a subject of interest in medicinal chemistry.
In addition to its pharmacological applications, 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE has also been investigated for its potential in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound for both academic and industrial purposes.
The electronic properties of 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE have been extensively studied using computational chemistry techniques. These studies have provided insights into its molecular orbitals, dipole moments, and reactivity patterns. Such information is crucial for designing new derivatives with enhanced biological or chemical properties.
In conclusion, 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE, CAS No. 58315-37-0, is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic and computational methods, positions it as an important tool for future research and development.
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